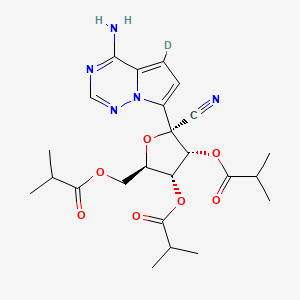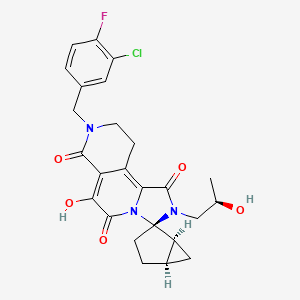
Deuremidevir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deuremidevir, also known as VV116, is a nucleoside analogue antiviral drug. It is administered through oral tablets containing the hydrobromide salt of the drug. This compound is a deuterated tri-isobutyrate of GS-441524, the active metabolite of remdesivir . It was first described in a preprint by a team including members of the Wuhan Institute of Virology and Vigonvita in November 2020 . The drug has shown promise in treating COVID-19 by shortening the duration of symptoms in non-hospitalized adults with mild-to-moderate disease .
Preparation Methods
Deuremidevir is synthesized through a series of chemical reactions involving the deuteration of GS-441524. The industrial production of this compound involves the large-scale synthesis of the compound, followed by purification and formulation into oral tablets containing the hydrobromide salt .
Chemical Reactions Analysis
Deuremidevir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include deuterium gas, hydrogen gas, and various organic solvents . The major products formed from these reactions are deuterated analogues of GS-441524, which exhibit enhanced antiviral activity and stability .
Scientific Research Applications
Deuremidevir has been extensively studied for its antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. The compound acts as a broad-spectrum virus replication inhibitor by targeting the highly conserved RNA-dependent RNA polymerase (RdRp) of the virus .
Mechanism of Action
Deuremidevir exerts its antiviral effects by inhibiting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The drug is converted into its active form, a nucleoside triphosphate, which competes with natural nucleotides for incorporation into the viral RNA chain . Once incorporated, this compound causes premature termination of the RNA chain, effectively halting viral replication .
Comparison with Similar Compounds
Deuremidevir is structurally similar to remdesivir and GS-441524, both of which are nucleoside analogue antiviral drugs . this compound is unique in that it is a deuterated tri-isobutyrate of GS-441524, which enhances its stability and efficacy . Other similar compounds include simnotrelvir, an oral antiviral agent targeting the 3-chymotrypsin-like protease of SARS-CoV-2 . While simnotrelvir and this compound both exhibit antiviral activity, they target different viral proteins and have distinct mechanisms of action .
Properties
CAS No. |
2647442-33-7 |
|---|---|
Molecular Formula |
C24H31N5O7 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1/i7D |
InChI Key |
RVSSLHFYCSUAHY-QXMJNOOVSA-N |
Isomeric SMILES |
[2H]C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)C#N)N |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)



